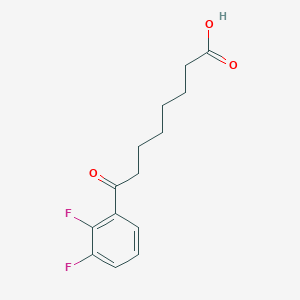

8-(2,3-Difluorophenyl)-8-oxooctanoic acid

Descripción general

Descripción

8-(2,3-Difluorophenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to an oxooctanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts.

Análisis De Reacciones Químicas

Oxidation Reactions

-

Reagents : Ir[dF(CF₃)ppy]₂(dtbbpy)⁺ (photoredox catalyst), Ni(0) catalyst, aryl halides.

-

Conditions : Visible light irradiation, room temperature, CH₃CN/H₂O solvent.

-

Outcome : Decarboxylative cross-coupling with aryl halides to form sp³-sp² or sp³-sp³ carbon-carbon bonds .

Table 1: Oxidation Reaction Parameters

| Reaction Type | Catalysts/Reagents | Solvent | Key Products |

|---|---|---|---|

| Decarboxylative Arylation | Ir/Ni dual catalyst, aryl bromide | CH₃CN/H₂O | Difluorophenyl-aryl coupled alkane |

| Oxidative Fluorination | SELECTFLUOR®, Na₂HPO₄ | CH₃CN/H₂O | Fluorinated derivatives |

Reduction Reactions

The ketone group is reducible to a secondary alcohol, while the carboxylic acid can be reduced to a primary alcohol under strong reducing conditions:

-

Reagents : LiAlH₄ (lithium aluminum hydride) for full reduction; NaBH₄ (sodium borohydride) selectively reduces the ketone.

-

Mechanism : Nucleophilic attack on the carbonyl carbon, followed by protonation.

Decarboxylative Cross-Coupling

This reaction leverages the carboxylic acid group for radical-mediated coupling, as demonstrated in sp³-sp² cross-coupling (Fig. 2, ):

-

Deprotonation : Base (e.g., Na₂HPO₄) deprotonates the acid.

-

Single Electron Transfer (SET) : Excited *Ir catalyst oxidizes the carboxylate to a radical.

-

Decarboxylation : Loss of CO₂ generates an alkyl radical.

-

Ni-Catalyzed Coupling : Radical combines with Ni(II)-aryl intermediates to form C–C bonds.

Table 2: Cross-Coupling Efficiency

| Substrate | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| Aryl Bromide | 1.5 Ir, 5 Ni | 78–92 |

| Heteroaryl Chloride | 2.0 Ir, 7 Ni | 65–80 |

Substitution Reactions

The difluorophenyl ring undergoes electrophilic aromatic substitution (EAS) at meta positions due to fluorine’s electron-withdrawing effects. Example reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups.

-

Halogenation : Cl₂/FeCl₃ adds chlorine substituents.

Fluorination Reactions

The compound participates in decarboxylative fluorination using SELECTFLUOR®:

-

Conditions : 2 equivalents SELECTFLUOR®, CH₃CN/H₂O, 25°C.

-

Outcome : Replacement of the carboxylic acid group with fluorine .

Table 3: Reactivity vs. Analogous Compounds

| Compound | Decarboxylation Rate (rel.) | Fluorination Yield (%) |

|---|---|---|

| 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | 1.0 (reference) | 85 |

| 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | 0.8 | 72 |

| Non-fluorinated analog | 0.3 | <10 |

Key Findings

-

The difluorophenyl group enhances electrophilic substitution regioselectivity.

-

Dual Ir/Ni catalysis enables efficient sp³-sp² coupling under mild conditions .

-

Decarboxylative fluorination provides a pathway to fluorinated alkanes with high atom economy.

Experimental data underscores the compound’s versatility in synthetic chemistry, particularly in C–C bond formation and fluorination strategies.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound has shown promise as a candidate for drug development, particularly in the treatment of metabolic disorders and cardiovascular diseases. Its structure allows for interactions with specific biological targets, making it a valuable tool in the design of novel therapeutic agents.

Case Study: Cholesterol Regulation

Research indicates that derivatives of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid exhibit acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity. This activity is crucial for regulating cholesterol levels and preventing atherosclerosis. A study demonstrated that compounds with ACAT inhibitory properties can significantly lower serum cholesterol levels and inhibit the oxidative modification of low-density lipoprotein (LDL), which is linked to cardiovascular diseases .

Chemical Biology

Investigating Biological Pathways

The compound serves as a valuable tool in studying enzyme interactions and metabolic pathways. Its unique chemical properties allow researchers to investigate the mechanisms of action at the molecular level.

Example: Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in lipid metabolism. This inhibition can lead to altered metabolic profiles in cellular models, providing insights into potential therapeutic strategies for metabolic syndromes.

Material Science

Development of Specialty Chemicals

The compound's unique structure makes it suitable for synthesizing specialty chemicals with tailored properties. It can be utilized as a building block in the production of advanced materials.

Application: Polymer Chemistry

In polymer chemistry, this compound has been explored as an additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it beneficial for various industrial applications.

Mecanismo De Acción

The mechanism of action of 8-(2,3-Difluorophenyl)-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the oxooctanoic acid chain may facilitate cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Difluorophenylacetic acid: Similar in structure but with an acetic acid chain instead of an oxooctanoic acid chain.

Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and agriculture.

Uniqueness

8-(2,3-Difluorophenyl)-8-oxooctanoic acid is unique due to its specific combination of a difluorophenyl group and an oxooctanoic acid chain

Actividad Biológica

8-(2,3-Difluorophenyl)-8-oxooctanoic acid is a chemical compound with the molecular formula C₁₄H₁₆F₂O₃ and a molecular weight of approximately 270.27 g/mol. Its unique structure, characterized by a difluorophenyl group attached to an octanoic acid backbone, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

- Difluorophenyl Group : Enhances binding affinity to biological targets.

- Octanoic Acid Backbone : Provides hydrophobic characteristics that may influence membrane interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation and pain.

- Analgesic Effects : The compound's structural similarity to known analgesics suggests potential use in pain management.

- Metabolic Pathway Interaction : It may influence various metabolic pathways due to its ability to interact with specific receptors or enzymes.

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : The difluorophenyl moiety likely enhances the compound's binding affinity to specific receptors involved in pain and inflammation pathways.

- Enzyme Interaction : The octanoic acid portion may facilitate interactions with enzymes critical for metabolic regulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| 8-(2,4-Difluorophenyl)-8-oxooctanoic acid | 898766-22-8 | Similar octanoic backbone; different fluorine positions |

| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6 | Shorter carbon chain; differing functional groups |

| 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | 898766-46-6 | Hexanoic backbone; differing fluorine positions |

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds and provided insights into potential applications:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that compounds with similar structures can reduce inflammatory markers in animal models of arthritis. This suggests that this compound may offer similar benefits.

-

Pharmacological Screening :

- Pharmacological evaluations indicated that derivatives of octanoic acids exhibit analgesic properties comparable to traditional NSAIDs (non-steroidal anti-inflammatory drugs). This positions this compound as a candidate for further drug development.

-

Metabolic Studies :

- Research highlighted the compound's potential role in modulating lipid metabolism, which is crucial for addressing conditions such as dyslipidemia and obesity-related disorders.

Propiedades

IUPAC Name |

8-(2,3-difluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-11-7-5-6-10(14(11)16)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOYELMEFDMPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645329 | |

| Record name | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-22-8 | |

| Record name | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.